![molecular formula C16H13NO3 B13072308 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)
11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one is a complex organic compound that belongs to the class of pyranoquinolones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one typically involves acid-catalyzed tandem reactions. One common method includes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the pyranoquinolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted pyranoquinolones, dihydropyranoquinolones, and quinolone derivatives .
Scientific Research Applications
11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to the inhibition of specific biological processes.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar pyranoquinolone structure and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives have a furan ring instead of a pyran ring and also show significant biological properties.
Uniqueness: 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one is unique due to its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research.
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
11-hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one |
InChI |
InChI=1S/C16H13NO3/c18-14-3-1-2-13-15(14)11-7-12-9(4-5-20-16(12)19)6-10(11)8-17-13/h4-8,16,19H,1-3H2 |
InChI Key |
NXXIVPLMRVOURI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC4=C(C=COC4O)C=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


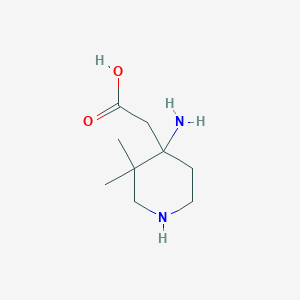
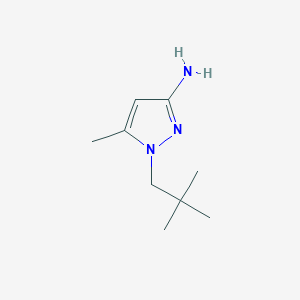

![5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072255.png)
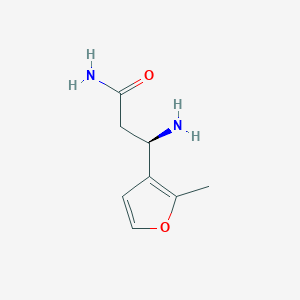

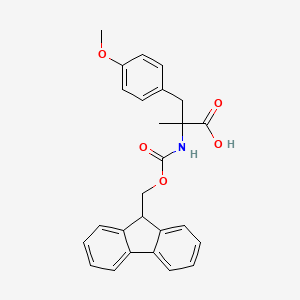

![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)
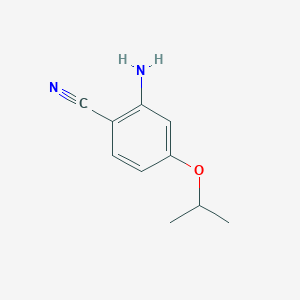


![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)
